2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid 2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 106551-78-4
VCID: VC20763876
InChI: InChI=1S/C16H13NO4/c18-14-7-10(9-4-2-1-3-5-9)6-13-11(14)8-12(16(20)21)15(19)17-13/h1-5,8,10H,6-7H2,(H,17,19)(H,20,21)
SMILES: C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC=CC=C3
Molecular Formula: C16H13NO4
Molecular Weight: 283.28 g/mol

2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid

CAS No.: 106551-78-4

Cat. No.: VC20763876

Molecular Formula: C16H13NO4

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid - 106551-78-4

Specification

CAS No. 106551-78-4
Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
IUPAC Name 2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
Standard InChI InChI=1S/C16H13NO4/c18-14-7-10(9-4-2-1-3-5-9)6-13-11(14)8-12(16(20)21)15(19)17-13/h1-5,8,10H,6-7H2,(H,17,19)(H,20,21)
Standard InChI Key YPMYRRHALDQQNA-UHFFFAOYSA-N
SMILES C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC=CC=C3
Canonical SMILES C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator